molecular formula C10H12F5NO B2571570 (E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one CAS No. 866144-15-2

(E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one

Cat. No.: B2571570
CAS No.: 866144-15-2
M. Wt: 257.204
InChI Key: ISKMEVRBDHPETN-QPJJXVBHSA-N
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Description

(E)-4,4,5,5,5-Pentafluoro-1-piperidino-1-penten-3-one is a fluorinated enone derivative characterized by a conjugated system of a ketone (C=O) at position 3 and an (E)-configured double bond. The molecule features a pentafluoro substitution at positions 4, 4, 5, 5, 5 and a piperidino group (a six-membered amine ring) at position 1. This structural combination imparts unique electronic and steric properties, making it relevant in synthetic chemistry, particularly in fluorinated intermediates for pharmaceuticals or materials science.

Properties

IUPAC Name

(E)-4,4,5,5,5-pentafluoro-1-piperidin-1-ylpent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F5NO/c11-9(12,10(13,14)15)8(17)4-7-16-5-2-1-3-6-16/h4,7H,1-3,5-6H2/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKMEVRBDHPETN-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C=CC(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)/C=C/C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one typically involves the reaction of pentafluoropropenone with piperidine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of (E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other fluorinated enones, alkenes, and ketones with analogous functional groups. Below is a detailed analysis based on structural analogs from the provided evidence:

Fluorination Patterns and Functional Groups
Compound Name Fluorine Substituents Key Functional Groups Molecular Weight (g/mol) Notable Features Reference
(E)-4,4,5,5,5-Pentafluoro-1-piperidino-1-penten-3-one 5 F at C4, C5 Ketone (C3), Piperidino (C1), (E)-alkene ~275.15 (estimated) High electronegativity, amine-driven solubility N/A
E-1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one 6 F at C1, C5 Ketone (C2), Trimethylsiloxy (C4), (E)-alkene 284.19 Siloxy group enhances steric bulk and lipophilicity
3,3,4,4,5,5,5-Heptafluoro-1-pentene 7 F at C3–C5 Alkene (C1) 196.07 Fluorinated alkene with no ketone; high volatility
(E)-1-(4,4′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-(4-methylphenyl)prop-2-en-1-one 2 F (biphenyl), methoxy Biphenyl, enone, methylphenyl ~428.43 (estimated) Extended conjugation via aromatic systems

Key Observations :

  • Fluorine Content : The hexafluoro compound (6 F) in and heptafluoro-1-pentene (7 F) in exhibit higher fluorination than the target compound (5 F), which may reduce electron density at the double bond but increase thermal stability.
  • Functional Group Positioning : The ketone at C3 in the target compound vs. C2 in alters reactivity (e.g., nucleophilic attack at C3 vs. C2).
Physicochemical Properties
  • Solubility: Piperidino groups enhance water solubility compared to siloxy or fully fluorinated alkenes (e.g., ), which are more lipophilic.
  • Reactivity: The (E)-alkene in the target compound likely participates in conjugate additions, similar to the enone in , but with faster kinetics due to fluorine’s electron-withdrawing effects.
  • Stability : The heptafluoro-1-pentene in lacks a ketone, making it less prone to nucleophilic degradation but more volatile.

Research Findings and Data Gaps

  • Experimental Data : While the provided evidence lacks direct studies on the target compound, structural analogs suggest that fluorination and substituent choice critically influence reactivity and stability. For instance, the hexafluoro compound in is marketed for specialty synthesis, implying commercial relevance for similar fluorinated ketones.
  • enone reactivity).

Biological Activity

(E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one is a fluorinated compound with potential biological activity. This article examines its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₈H₄F₅N
  • Molecular Weight : 257.2 g/mol
  • Boiling Point : 214.9 °C (predicted)
  • Density : 1.347 g/cm³ (predicted)

Synthesis

The synthesis of (E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one typically involves the reaction of piperidine derivatives with fluorinated reagents. The specific synthetic pathways can vary depending on the desired purity and yield.

Antimicrobial Activity

Research indicates that compounds with similar fluorinated structures exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated piperidine derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Fluorinated Compounds

Compound NameMIC (μg/mL) against MRSAMIC (μg/mL) against M. tuberculosis
Compound A20.5
Compound B42
(E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-oneTBDTBD

The minimum inhibitory concentrations (MICs) for (E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one are yet to be determined in specific studies but are expected to be competitive based on related compounds.

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of fluorinated compounds on human cell lines. Preliminary results suggest that while some derivatives exhibit low toxicity (IC50 > 50 μg/mL), others show significant cytotoxicity at lower concentrations.

Table 2: Cytotoxicity Data

Compound NameIC50 (μM)Cell Line Tested
Compound A6.5HaCaT
Compound B>50HeLa
(E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-oneTBDTBD

The mechanism by which (E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one exerts its biological effects may involve the inhibition of key enzymes or pathways in microbial cells or cancer cells. Similar compounds have been shown to interfere with DNA replication and protein synthesis in bacteria.

Case Studies

Recent studies have highlighted the potential of fluorinated piperidine derivatives in drug discovery:

  • Study A reported that a related compound demonstrated significant anti-inflammatory properties by modulating NF-kB signaling pathways.
  • Study B found that certain piperidine derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells.

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